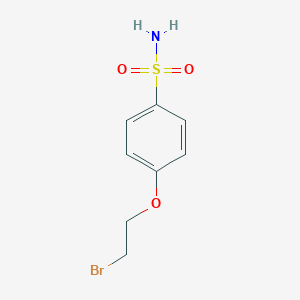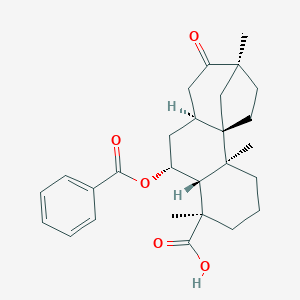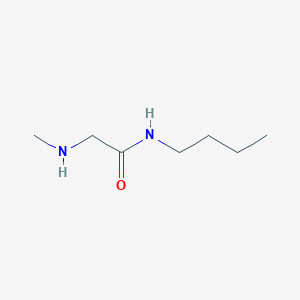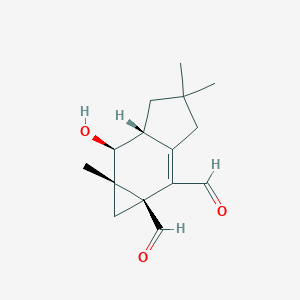![molecular formula C5H8N2O4 B054247 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid CAS No. 125160-36-3](/img/structure/B54247.png)
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid, also known as oxaloacetohydroxamate (OAHA), is a synthetic compound that has been widely studied in the field of biochemistry and pharmacology. This compound has been found to have a variety of potential applications in scientific research, particularly in the study of enzymes and their mechanisms of action. In
Wissenschaftliche Forschungsanwendungen
OAHA has been found to have a variety of potential applications in scientific research. One of the most significant applications of OAHA is in the study of enzymes and their mechanisms of action. OAHA is a potent inhibitor of a number of enzymes, including urease, arginase, and aspartate transcarbamylase. By inhibiting these enzymes, OAHA can be used to study their roles in various biochemical processes.
Wirkmechanismus
The mechanism of action of OAHA is based on its ability to inhibit the activity of enzymes. OAHA binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
OAHA has a variety of biochemical and physiological effects, depending on the specific enzyme being inhibited. For example, inhibition of urease can lead to a decrease in ammonia production, while inhibition of aspartate transcarbamylase can lead to a decrease in pyrimidine synthesis. These effects can be used to study the roles of these enzymes in various biochemical processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OAHA in lab experiments is its potency as an enzyme inhibitor. OAHA is able to inhibit a variety of enzymes at low concentrations, making it a valuable tool for studying enzyme function. However, there are also limitations to using OAHA in lab experiments. For example, OAHA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on OAHA. One potential area of study is the development of new OAHA analogs that are more potent or selective inhibitors of specific enzymes. Another area of research is the use of OAHA in drug discovery, as it has been found to be effective against a variety of pathogens. Additionally, OAHA could be used in the development of new diagnostic tools for diseases that involve enzyme dysfunction.
Synthesemethoden
OAHA is synthesized through the reaction of hydroxylamine with oxaloacetic acid. This reaction produces a product that is then purified through a series of chromatographic techniques. The resulting compound is a white powder that is soluble in water and has a melting point of approximately 200°C.
Eigenschaften
CAS-Nummer |
125160-36-3 |
|---|---|
Produktname |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
Molekularformel |
C5H8N2O4 |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
InChI-Schlüssel |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
Isomerische SMILES |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=NO)C(=O)NCC(=O)O |
Synonyme |
Glycine, N-[2-[(E)-hydroxyimino]-1-oxopropyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)






![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)



![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)